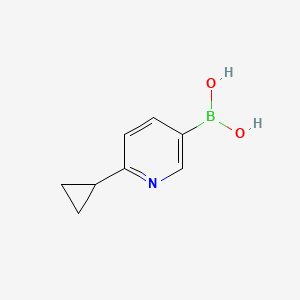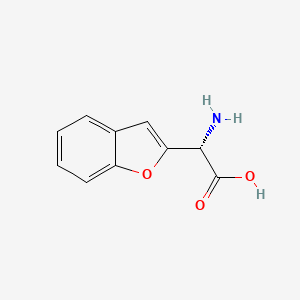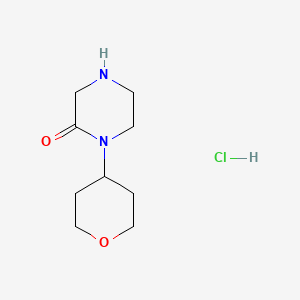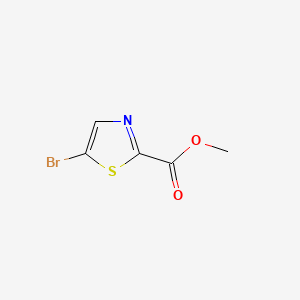
(6-Cyclopropylpyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-Cyclopropylpyridin-3-yl)boronic acid” is a boronic acid compound with the CAS Number: 1253055-87-6 . It has a molecular weight of 162.98 . The IUPAC name of this compound is 6-cyclopropyl-3-pyridinylboronic acid . The InChI code is 1S/C8H10BNO2/c11-9(12)7-3-4-8(10-5-7)6-1-2-6/h3-6,11-12H,1-2H2 .
Synthesis Analysis
Boronic acids are very important in synthetic organic, materials, bioorganic, and medicinal chemistry as well as chemical biology . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The molecular formula of “(6-Cyclopropylpyridin-3-yl)boronic acid” is C8H10BNO2 . The InChI key is XVOVUSAFYKSLMU-UHFFFAOYSA-N . The Canonical SMILES is B(C1=CN=C(C=C1)C2CC2)(O)O .Chemical Reactions Analysis
Boronic acids have been widely used in a wide range of organic reactions . They have been used in Suzuki-Miyaura coupling , aromatic functionalization (such as amination) with a heteroatom-containing functional group , protection of diols , Diels-Alder reactions , asymmetric synthesis of amino acids , selective reduction of aldehydes , carboxylic acid activation , transition metal-catalyzed asymmetric conjugate additions of boronic acids , addition to carbonyl and imine derivatives , and as a template in organic synthesis .Physical And Chemical Properties Analysis
“(6-Cyclopropylpyridin-3-yl)boronic acid” has a molecular weight of 162.98 g/mol . It has 2 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass is 163.0804587 g/mol and the monoisotopic mass is also 163.0804587 g/mol . The topological polar surface area is 53.4 Ų .Applications De Recherche Scientifique
Approved Drugs
- Clinical Use : Some approved drugs, such as vaborbactam and bortezomib, contain boronic acid moieties. These drugs demonstrate the increasing importance of boronic acids in medicine .
For more in-depth information, you can refer to the mini-review published in 2013 . If you have any further questions or need additional details, feel free to ask!
Mécanisme D'action
Target of Action
The primary target of (6-Cyclopropylpyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by (6-Cyclopropylpyridin-3-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is a solid at room temperature . It has a boiling point of 353°C at 760 mmHg , suggesting that it may have good stability and could potentially have reasonable bioavailability
Result of Action
The result of the action of (6-Cyclopropylpyridin-3-yl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is mild and functional group tolerant, making it a versatile tool in organic synthesis .
Action Environment
The action of (6-Cyclopropylpyridin-3-yl)boronic acid can be influenced by environmental factors. For instance, the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favourable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates . Furthermore, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Safety and Hazards
The safety information for “(6-Cyclopropylpyridin-3-yl)boronic acid” includes GHS07 Pictograms . The signal word is Warning . Hazard Statements include H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to wear personal protective equipment/face protection, avoid getting in eyes, on skin, or on clothing, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation .
Orientations Futures
Boronic acids have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity . Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Propriétés
IUPAC Name |
(6-cyclopropylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c11-9(12)7-3-4-8(10-5-7)6-1-2-6/h3-6,11-12H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOVUSAFYKSLMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C2CC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693491 |
Source


|
| Record name | (6-Cyclopropylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Cyclopropylpyridin-3-yl)boronic acid | |
CAS RN |
1253055-87-6 |
Source


|
| Record name | (6-Cyclopropylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid](/img/structure/B577532.png)

![3-Ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B577536.png)



![Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B577543.png)
![2-(Boc-amino)-6-aza-spiro[3.4]octane](/img/structure/B577545.png)

![2,2-Difluoro-7-azaspiro[3.5]nonane](/img/structure/B577547.png)
![Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B577549.png)
![2,6-Diphenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B577552.png)